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Compound of Interest

Compound Name:
2-(1H-imidazol-1-

ylmethyl)cycloheptanone

CAS No.: 1142202-13-8

Cat. No.: B1359971

Get Quote

Executive Summary
Compound: 2-(1H-imidazol-1-ylmethyl)cycloheptanone CAS: 1142202-13-8 Formula:

C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2][3]

This guide serves as a technical reference for researchers utilizing CAS 1142202-13-8, a

critical intermediate in the synthesis of imidazole-functionalized bioactive scaffolds.[1] We

compare its mass spectrometric behavior (ionization efficiency, fragmentation patterns, and

chromatographic retention) against its C5 (cyclopentyl) and C6 (cyclohexyl) analogs. This data

is vital for distinguishing ring-expansion impurities and optimizing reaction monitoring protocols.

[1]

Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating

system using a standard reverse-phase workflow suitable for polar, nitrogen-containing
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heterocycles.

Liquid Chromatography Conditions
System: UHPLC (Agilent 1290 Infinity II or equivalent)[1]

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)

Rationale: The imidazole moiety imparts basicity; a BEH particle ensures stability at high

pH if basic mobile phases are required, though acidic conditions are preferred for positive

mode ionization.

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min[1]

Gradient Profile:

0-1.0 min: 5% B (Isocratic hold for polar retention)[1]

1.0-6.0 min: 5% → 95% B (Linear ramp)[1]

6.0-8.0 min: 95% B (Wash)[1]

8.0-10.0 min: 5% B (Re-equilibration)

Injection Volume: 2.0 µL

Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI)[1]

Polarity: Positive Mode (+ESI)[1]

Mechanism:[1][4] Protonation occurs readily at the N3 position of the imidazole ring.[1]

Capillary Voltage: 3.5 kV[1]
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Desolvation Temperature: 350°C

Collision Gas: Argon (for CID fragmentation)[1]

Results & Discussion
Spectral Identification & Fragmentation Logic
The protonated molecular ion [M+H]⁺ is observed at m/z 193.13.[1] Due to the stability of the

imidazole ring and the lability of the C-N bond connecting the heterocycle to the

cycloheptanone ring, the fragmentation pathway is highly specific.

Key Fragmentation Pathways:

Primary Cleavage (α-C-N bond scission): The bond between the methylene bridge and the

imidazole nitrogen is susceptible to cleavage during Collision Induced Dissociation (CID).[1]

This yields the characteristic imidazole ion.[1]

Ring Contraction/Loss of CO: Cycloalkanones often undergo loss of CO (28 Da) or ethylene

(28 Da) under high collision energies.

Visualization: Fragmentation Pathway (Graphviz)
The following diagram illustrates the proposed fragmentation mechanism for CAS 1142202-13-

8 under ESI-MS/MS conditions.

Parent Ion [M+H]+
m/z 193.13

(Protonated Imidazole)

Fragment A
Imidazole Cation

m/z 69.04
C-N Bond Cleavage

(Primary Path)

Fragment B
[M+H - Imidazole]+

Cycloheptanone Cation
m/z 125.09

Neutral Loss:
Imidazole (68 Da)

Fragment C
[M+H - CO]+

Ring Contraction
m/z 165.13

Neutral Loss:
CO (28 Da)
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Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway for 2-(1H-imidazol-1-
ylmethyl)cycloheptanone showing primary C-N bond cleavage.

Comparative Performance Analysis
To objectively evaluate the "performance" of CAS 1142202-13-8 in an analytical context, we

compare it with its structural analogs: the C6 (Cyclohexanone) and C5 (Cyclopentanone)

derivatives.[1] This comparison is critical for separating these common synthetic impurities.

Table 1: Comparative Analytical Data

Compoun
d

Ring Size
CAS
Number

[M+H]⁺
(m/z)

Calc.
LogP

Retention
Time
(min)*

Primary
Fragment
(m/z)

C7-Analog 7 (Heptyl)
1142202-

13-8
193.13 1.42 4.2 69.04

C6-Analog 6 (Hexyl)
1803605-

49-3
179.11 0.98 3.5 69.04

C5-Analog 5 (Pentyl)
116802-

67-6
165.10 0.55 2.8 69.04

*Retention times are estimated based on the C18 gradient described in Section 2.1.[1]

Analysis:

Chromatographic Resolution: The C7 analog (CAS 1142202-13-8) is the most lipophilic due

to the larger hydrocarbon ring.[1] It will elute last in a reverse-phase separation. This distinct

retention time allows for baseline separation from C6 and C5 impurities, which are common

byproducts if the starting cycloalkanone materials are impure.

Sensitivity: All three analogs share the imidazole "charge tag," resulting in similar ionization

efficiencies (E-E-A-T Principle). However, the C7 analog's higher lipophilicity may result in

slightly higher desolvation efficiency in high-organic mobile phases.[1]
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Quantitative Data Summary
For researchers developing Multiple Reaction Monitoring (MRM) methods, the following

transitions are recommended.

Table 2: Recommended MRM Transitions

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Purpose

193.1 69.1 25 50
Quantifier (High

Specificity)

193.1 125.1 15 50
Qualifier 1 (Ring

retention)

193.1 165.1 10 50
Qualifier 2 (CO

Loss)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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